2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole
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Overview
Description
2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with dimethyl and oxolan-3-yloxy groups. Thiazoles are known for their aromaticity and are significant in various biological and chemical applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with oxolan-3-yloxy derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps like purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activities.
2,4-Dimethylthiazole: Similar in structure but lacks the oxolan-3-yloxy group.
5-(Oxolan-3-yloxy)methylthiazole: Similar but with different substitution patterns
Uniqueness
2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole is unique due to the presence of both dimethyl and oxolan-3-yloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2,4-dimethyl-5-(oxolan-3-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H15NO2S/c1-7-10(14-8(2)11-7)6-13-9-3-4-12-5-9/h9H,3-6H2,1-2H3 |
InChI Key |
KCLIKNXVOGULPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)COC2CCOC2 |
Origin of Product |
United States |
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